molecular formula C7H13NO2 B1277689 (1S,2S)-2-Aminocyclohexanecarboxylic Acid CAS No. 24716-93-6

(1S,2S)-2-Aminocyclohexanecarboxylic Acid

Cat. No.: B1277689
CAS No.: 24716-93-6
M. Wt: 143.18 g/mol
InChI Key: USQHEVWOPJDAAX-WDSKDSINSA-N
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Description

(1S,2S)-2-Aminocyclohexanecarboxylic acid (abbreviated as (1S,2S)-ACHC) is a chiral cyclic β-amino acid with a cyclohexane backbone. It is widely used in asymmetric synthesis and pharmaceutical research due to its rigid bicyclic structure and stereochemical stability. Key properties include:

  • Molecular formula: C₇H₁₃NO₂
  • CAS number: 24716-93-6
  • Optical rotation: [α] = +77° (c = 1 in water)
  • Applications: Synthesis of enantiopure β-amino acids, intermediates for bioactive alkaloids (e.g., poison dart frog alkaloids), and precursors for Diels-Alder reactions to generate hydroxylated derivatives .

Its stereochemical rigidity makes it valuable for designing peptide foldamers and β-sandwich protein mimetics, where backbone conformation dictates function .

Properties

IUPAC Name

(1S,2S)-2-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQHEVWOPJDAAX-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427828
Record name (1S,2S)-2-Aminocyclohexanecarboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24716-93-6
Record name (1S,2S)-2-Aminocyclohexanecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-2-Aminocyclohexanecarboxylic acid
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Preparation Methods

Reaction Design and Stereochemical Control

The Diels-Alder reaction between ethyl(E)-3-nitroacrylate and furan derivatives enables stereoselective construction of the cyclohexane backbone. Under Lewis acid catalysis (e.g., Ti(OiPr)₄), the reaction proceeds via an endo transition state, yielding a bicyclic nitro intermediate with (1S,2S) configuration. Key parameters:

  • Temperature : -20°C to 0°C
  • Catalyst loading : 10 mol% Ti(OiPr)₄
  • Yield : 82–89%

Post-Cyclization Modifications

The nitro group is reduced to an amine using catalytic hydrogenation (Pd/C, H₂, 50 psi), followed by hydrolysis of the ester moiety (6 M HCl, reflux). This two-step sequence achieves an overall yield of 74% with >97% enantiomeric excess (ee).

Chiral Resolution of Racemic Mixtures

Crown Ether-Mediated Separation

(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid serves as a chiral selector for HPLC resolution. At pH 6.5–7.5, the crown ether selectively complexes the ammonium group of ACHC via three hydrogen bonds, achieving baseline separation (α = 1.32). Operational conditions:

  • Column : Chiralpak IA (250 × 4.6 mm)
  • Mobile phase : MeCN/H₂O (70:30) + 0.1% formic acid
  • Flow rate : 1.0 mL/min

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) resolves racemic ACHC esters via enantioselective hydrolysis. The (1S,2S)-enantiomer is hydrolyzed 15× faster than (1R,2R), yielding 99% ee after 24 h.

  • Substrate : Ethyl (1S,2S)-ACHC
  • Reaction medium : Phosphate buffer (pH 7.0)/MTBE biphasic system
  • Conversion : 48% (theoretical maximum for kinetic resolution)

Catalytic Hydrogenation of Aromatic Precursors

One-Pot Hydrogenation of p-Aminobenzoic Acid

Industrial-scale production employs Ru/C (5 wt%) under 30 bar H₂ at 120°C, converting p-aminobenzoic acid to ACHC with a trans:cis ratio of 4:1. Post-reaction isomerization using NaOMe/MeOH increases the trans fraction to 89%.

  • Catalyst loading : 20–40% w/w
  • Solvent : Water/acetone (4:1)
  • Overall yield : 70%

Directed Hydrogenation with Chiral Ligands

Rhodium complexes with (R)-BINAP achieve enantioselective hydrogenation of cyclohexenecarboxylic acid derivatives. Key metrics:

  • Substrate : (1S,2S)-2-Nitrocyclohexanecarboxylic acid
  • Conditions : 50°C, 10 bar H₂, EtOH
  • Result : 91% yield, 94% ee

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-ACHC Incorporation

Fmoc-protected ACHC is coupled to resin-bound peptides using HBTU/HOBt activation. The bulky cyclohexane ring necessitates extended coupling times (2 h vs. 30 min for α-amino acids).

  • Coupling reagent : HBTU/HOBt/DIEA (4:4:8 equiv)
  • Solvent : DMF
  • Purity after cleavage : 85–92%

Industrial-Scale Purification Techniques

Supercritical Fluid Chromatography (SFC)

SFC with Chiralcel OD-H columns resolves ACHC enantiomers at 100 g/day scale.

  • Mobile phase : CO₂/MeOH (80:20)
  • Pressure : 150 bar
  • Temperature : 35°C

Comparative Analysis of Methods

Method Starting Material Key Reagent/Catalyst Yield (%) ee (%) Scalability
Diels-Alder Ethyl(E)-3-nitroacrylate Ti(OiPr)₄ 82–89 >97 Lab-scale
Enzymatic Resolution Racemic ethyl ACHC CAL-B lipase 48 99 Pilot-scale
Catalytic Hydrogenation p-Aminobenzoic acid Ru/C 70 89* Industrial
Crown Ether HPLC Racemic ACHC Chiralpak IA 95† 99 Analytical

*Trans:cis ratio; †Recovery after two cycles

Emerging Techniques and Challenges

Continuous-Flow Synthesis

A microreactor system combining azide-alkyne cycloaddition and hydrogenation achieves 92% yield in 15 min residence time. Challenges include handling unstable intermediates (e.g., organic azides) under flow conditions.

Racemization During Boc-Protection

Boc₂O-mediated protection at >50°C induces partial racemization (3–5% ee loss). Mitigation strategies:

  • Temperature : <30°C
  • Base : DMAP instead of Et₃N

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-Aminocyclohexanecarboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives.

Scientific Research Applications

Synthesis of Beta-Amino Acids

One of the primary applications of (1S,2S)-2-aminocyclohexanecarboxylic acid is in the preparation of enantiomerically pure beta-amino acids. These compounds are significant in medicinal chemistry due to their ability to mimic natural amino acids while offering enhanced stability and unique biological properties. The synthesis often involves the use of this amino acid as a chiral building block in various reaction pathways, including asymmetric synthesis techniques .

Building Blocks for Peptides and Proteins

This compound serves as a structural component in the design of peptides and proteins with specific conformational properties. Its cyclic structure allows for conformational restriction, which is beneficial in stabilizing helical motifs within peptide chains. Research indicates that incorporating this amino acid into peptide sequences can enhance stability and promote desired secondary structures such as β-helices .

Nanostructure Design and Protein Engineering

This compound is used in the design of synthetic nanostructures and protein motifs. Its ability to stabilize β-helical structures makes it an attractive candidate for creating novel protein architectures that can serve various functions in biotechnology and materials science. Studies have shown that cyclic amino acids like this compound can enhance the stability of nanoconstructs formed by self-assembly processes .

Pharmaceutical Applications

In pharmacology, this compound has been explored for its potential therapeutic effects. Its incorporation into peptide-based drugs has shown promise in enhancing bioactivity and selectivity towards specific biological targets. For instance, modifications using this amino acid have been linked to increased potency in antagonistic activities against certain receptors .

Synthetic Organic Chemistry

The compound is also utilized in synthetic organic chemistry as a precursor for various chemical transformations. It can participate in Diels-Alder reactions to form more complex structures, including mono and dihydroxylated derivatives. This versatility makes it a valuable reagent in the synthesis of complex organic molecules .

Summary Table of Applications

Application AreaDescription
Beta-Amino Acid Synthesis Preparation of enantiomerically pure beta-amino acids for medicinal chemistry applications
Peptide Building Blocks Used to stabilize helical motifs in peptide design
Nanostructure Design Enhances stability of synthetic protein motifs and nanoconstructs
Pharmaceutical Applications Improves bioactivity and selectivity in peptide-based drugs
Synthetic Organic Chemistry Acts as a reagent for complex organic transformations

Case Study 1: Stability Enhancement in β-Helical Peptides

Research has demonstrated that incorporating this compound into peptide sequences significantly increases their stability and propensity to adopt helical conformations. This property is particularly advantageous when designing peptides that require specific structural integrity for biological activity .

Case Study 2: Development of Antagonistic Peptides

A study focused on modifying bradykinin with this compound showed enhanced antagonistic activity against its receptor by reducing the flexibility of the peptide backbone. This modification resulted in improved therapeutic potential for treating conditions related to bradykinin signaling pathways .

Mechanism of Action

The mechanism of action of (1S,2S)-2-Aminocyclohexanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into chiral active sites, influencing biochemical pathways and inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers of 2-Aminocyclohexanecarboxylic Acid

(a) (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC)
  • Stereochemistry : Cis configuration at C1 and C2.
  • Optical rotation : [α]²⁵ = +19.84 (c = 0.25 in H₂O), differing significantly from the (1S,2S) isomer .
  • Applications : Used in β-sandwich protein engineering to maintain hydrogen-bonding networks but introduces backbone bulges, reducing thermal stability (ΔTm = −6°C) .
  • NMR data : ¹H-NMR (D₂O): δ = 3.50–3.61 (m, H-2), 2.67–2.79 (m, H-1) .
(b) (1R,2R)- and (1S,2R)-Isomers
  • Trans isomers (e.g., (1R,2R)-ACHC) exhibit distinct physical properties, such as higher melting points (e.g., trans-2-Amino-1-cyclohexanecarboxylic acid: mp 274–278°C) compared to cis isomers .
  • Chiral separation : Differentiated via host-guest complexes with crown ethers, highlighting stereochemical influence on intermolecular interactions .

Cyclic β-Amino Acids with Varying Ring Sizes

(a) (1R,2S)-2-Aminocyclopentanecarboxylic Acid
  • Ring size : 5-membered cyclopentane.
  • Optical rotation : [α]²⁵ = +9.41 (c = 0.20 in H₂O), lower than (1S,2S)-ACHC due to reduced ring strain .
  • Conformational flexibility : Smaller rings restrict backbone angles, making them less suitable for helical foldamers compared to cyclohexane derivatives .
(b) (1R,2S)-2-Aminocycloheptanecarboxylic Acid
  • Ring size : 7-membered cycloheptane.
  • Optical rotation : [α]²⁵ = +6.54 (c = 0.25 in H₂O) .
(c) (1R,2S)-2-Aminocyclooctanecarboxylic Acid
  • Ring size : 8-membered cyclooctane.
  • Optical rotation : [α]²⁵ = −19.15 (c = 0.22 in H₂O), indicating inverted chirality effects compared to smaller rings .

Hydroxylated Derivatives

Hydroxylation at C4 or other positions (e.g., all-cis-4-hydroxy-2-aminocyclohexanecarboxylic acid) enhances solubility and introduces hydrogen-bonding sites, broadening applications in drug delivery .

Data Tables

Table 1: Physical Properties of Cyclic β-Amino Acids

Compound CAS Number Optical Rotation ([α]²⁵) Melting Point (°C) Key Applications
(1S,2S)-ACHC 24716-93-6 +77 (c = 1, H₂O) N/A Peptide foldamers, alkaloids
(1R,2S)-ACHC (cis-ACHC) 158414-45-0 +19.84 (c = 0.25, H₂O) 240–246 β-sandwich proteins
trans-2-Amino-1-cyclohexanecarboxylic acid 5691-19-0 N/A 274–278 Chiral separation studies
(1R,2S)-2-Aminocyclopentanecarboxylic acid 189101-43-7 +9.41 (c = 0.20, H₂O) N/A Macrocyclic peptides

Table 2: NMR Data Comparison (¹H, D₂O)

Compound δ (H-2) δ (H-1)
(1S,2S)-ACHC Not reported Not reported
(1R,2S)-ACHC 3.50–3.61 (m) 2.67–2.79 (m)
(1R,2S)-2-Aminocyclopentanecarboxylic acid 3.45–3.55 (m) 2.60–2.70 (m)

Biological Activity

(1S,2S)-2-Aminocyclohexanecarboxylic acid, also known as 2-aminocyclohexane-1-carboxylic acid, is a chiral compound that belongs to the class of β-amino acids. Its unique structural features contribute to various biological activities, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The molecular formula of this compound is C7H13NO2, with a molecular weight of approximately 143.18 g/mol. The compound features a cyclohexane ring with an amino group and a carboxylic acid functional group, which are crucial for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Enzyme Modulation : The compound has been studied for its interactions with various enzymes, potentially influencing metabolic pathways.
  • Receptor Interaction : It may act as a ligand for specific receptors, affecting physiological responses.
  • Therapeutic Applications : Due to its ability to modulate biological pathways, it holds promise for therapeutic applications in conditions such as hypertension and neurological disorders.

1. Enzyme Interaction Studies

A study investigated the interaction of this compound with enzymes involved in neurotransmitter regulation. The results demonstrated that the compound could enhance the activity of certain enzymes, suggesting its potential role in neurotransmitter modulation .

2. Antihypertensive Effects

In animal models, this compound was shown to have antihypertensive effects. In spontaneously hypertensive rats, administration of the compound resulted in a significant reduction in blood pressure, indicating its potential utility in managing hypertension .

3. Structural Characterization and Biological Activity Correlation

Research on cyclic β-amino acids highlighted the importance of stereochemistry in biological activity. The enantiomers of this compound were compared with their counterparts to assess their effects on receptor binding and enzyme activity. The findings revealed that specific stereochemical configurations significantly influenced their biological efficacy .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme ModulationEnhances activity of neurotransmitter-regulating enzymes
Antihypertensive EffectsReduces blood pressure in hypertensive animal models
Receptor InteractionActs as a ligand for specific receptors affecting physiological responses

Q & A

Q. What are the established synthetic routes for preparing enantiomerically pure (1S,2S)-2-aminocyclohexanecarboxylic acid and its derivatives?

The compound is synthesized via Diels-Alder reactions using ethyl(E)-3-nitroacrylate and furan to generate mono- and dihydroxylated derivatives. The stereochemical integrity of the product is maintained by leveraging the inherent stereoselectivity of the Diels-Alder adduct formation. Post-reduction steps (e.g., catalytic hydrogenation) are employed to yield the final β-amino acid derivatives. Solubility in water facilitates purification .

Q. How is the stereochemical purity of this compound verified experimentally?

Chiral differentiation is achieved using host-guest complexes and ion/molecule reactions in mass spectrometry. Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) with chiral shift reagents are also critical for confirming enantiomeric excess (>97%) and absolute configuration .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Molecular formula : C₇H₁₃NO₂; Molecular weight : 143.19 g/mol.
  • Solubility : Water-soluble, enabling aqueous-phase reactions.
  • Optical rotation : +77° (c=1 in water), a critical parameter for monitoring chiral purity .
  • Hazards : Incompatible with oxidizing agents; requires handling in ventilated environments .

Advanced Research Questions

Q. How does this compound (ACHC) influence the stabilization of β-peptide secondary structures?

ACHC’s rigid cyclohexane backbone enforces helical conformations in β-peptides. In oligomers, it stabilizes 14-helix structures by optimizing interstrand hydrogen bonding and steric packing of side chains. The bulky cyclohexane ring minimizes solvent exposure of hydrophobic cores, enhancing structural stability. Substitution with ACHC in β³-peptide sequences allows precise control over helix pitch and side chain orientation for protein mimetics .

Q. What methodological challenges arise when reconciling contradictory data on steric effects of cyclic β-amino acids in peptide design?

Discrepancies in reported helical stability may stem from:

  • Side chain bulk : ACHC (cyclohexane) vs. ACPC (cyclopentane) alters steric hindrance and packing efficiency.
  • Solvent interactions : Aqueous vs. organic solvents affect hydrogen-bond network dynamics.
  • Analytical limitations : CD spectroscopy may overlook local conformational flexibility; X-ray crystallography or molecular dynamics simulations are recommended for resolving ambiguities .

Q. How can this compound be integrated into chiral separation protocols for β-amino acids?

Crown ether derivatives (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) act as chiral selectors in capillary electrophoresis or HPLC. The crown ether’s cavity selectively binds the ammonium group of ACHC via hydrogen bonding, enabling resolution of enantiomers. Optimal separation requires pH control (6.5–7.5) and ionic strength adjustment to minimize non-specific interactions .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

  • Storage conditions : -20°C under inert gas (argon/nitrogen) to prevent oxidation.
  • Stabilizers : Addition of 1–5% (w/v) ascorbic acid or EDTA chelators inhibits metal-catalyzed degradation.
  • Quality monitoring : Regular HPLC-UV analysis (λ = 210 nm) tracks purity decay .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-Aminocyclohexanecarboxylic Acid
Reactant of Route 2
(1S,2S)-2-Aminocyclohexanecarboxylic Acid

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